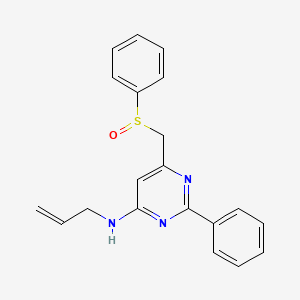

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine

Description

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 2-position with a phenyl group, a (phenylsulfinyl)methyl group at the 6-position, and an allyl group at the 4-position amine (N-allyl).

Properties

IUPAC Name |

6-(benzenesulfinylmethyl)-2-phenyl-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-2-13-21-19-14-17(15-25(24)18-11-7-4-8-12-18)22-20(23-19)16-9-5-3-6-10-16/h2-12,14H,1,13,15H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBNHCLFZSQWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, phenylsulfinyl compounds, and allyl halides. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine undergoes various chemical reactions, including:

Oxidation: The phenylsulfinyl group can be oxidized to a sulfone.

Reduction: The compound can be reduced to remove the sulfinyl group.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-Allyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine.

Reduction: Formation of N-Allyl-2-phenyl-6-(methyl)-4-pyrimidinamine.

Substitution: Formation of various substituted pyrimidinamine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-Substituent Modifications

- N-Methyl Analog : The compound N-Methyl-2-phenyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine (C₁₈H₁₇N₃OS, MW 323.42) replaces the allyl group with a methyl group. This reduces steric bulk and may alter binding interactions in biological systems .

- N-Benzyl Analog: N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine (C₂₃H₂₀N₄O₂S, MW 416.5) features a benzyl group and a sulfonyl (-SO₂-) substituent.

Sulfur Group Variations

- Sulfinyl vs. Sulfonyl : Sulfinyl groups (as in the target compound) are less oxidized than sulfonyl groups, affecting electron-withdrawing properties and hydrogen-bonding capabilities. For example, sulfonyl-containing analogs (e.g., ) exhibit higher molecular weights and densities (1.313 g/cm³) due to increased oxygen content .

- Thioether and Phenoxy Groups: Compounds like N-benzyl-4-methyl-6-phenoxy-2-pyrimidinamine (C₁₈H₁₇N₃O, MW 291.35) replace the sulfinyl group with phenoxy, reducing sulfur-related reactivity and altering lipophilicity .

Heterocyclic and Aromatic Substitutions

- Fluorophenyl and Methoxyphenyl Groups: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () demonstrates how fluorine and methoxy substituents influence dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen bonding, critical for crystal packing and bioavailability .

Physicochemical Properties

*Calculated based on analogous compounds.

Biological Activity

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is a compound characterized by its unique structure, which includes an allyl group, a phenyl group, and a pyrimidine ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The chemical formula of this compound is with a molecular weight of approximately 349.45 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Core : Through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.

- Introduction of the Phenyl Group : Via Friedel-Crafts alkylation reactions.

- Attachment of the Phenylsulfinylmethyl Group : By reacting pyrimidine derivatives with phenylsulfonyl chlorides in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In various cancer cell lines, it has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The proposed mechanisms include:

- Inhibition of Kinase Activity : Targeting specific kinases involved in cell signaling pathways.

- Induction of Oxidative Stress : Leading to cellular damage and apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects in animal models. It appears to reduce levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In Vitro Antimicrobial Study | Showed significant inhibition against E. coli and S. aureus at concentrations as low as 10 µg/mL. |

| Cancer Cell Line Study | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Animal Model for Inflammation | Reduced paw edema by 50% compared to control groups after administration. |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, altering their activity.

- Receptor Modulation : It may act on receptors that regulate cell growth and apoptosis, leading to therapeutic effects in cancer treatment.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in target cells, contributing to its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.